1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
CAS No.: 941988-42-7
Cat. No.: VC6650511
Molecular Formula: C17H23N3O3
Molecular Weight: 317.389
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941988-42-7 |
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Molecular Formula | C17H23N3O3 |
Molecular Weight | 317.389 |
IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea |
Standard InChI | InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21) |
Standard InChI Key | YBZDGSZLINAGMN-UHFFFAOYSA-N |
SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea features a central urea group (-NH-C(=O)-NH-) bridging two distinct moieties:
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A 1-(2-methoxyethyl)-1H-indol-3-yl group, comprising an indole ring substituted at the N1 position with a 2-methoxyethyl chain.
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A (tetrahydrofuran-2-yl)methyl group, derived from tetrahydrofuran (THF) with a methylene linker.
The indole system’s planar aromatic structure and the THF ring’s conformational flexibility create a hybrid molecule capable of diverse intermolecular interactions. The methoxyethyl side chain enhances solubility in polar solvents, while the THF moiety may influence steric and electronic properties .
Molecular Formula and Weight
The molecular formula is C₁₈H₂₃N₃O₃, calculated as follows:
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Indole core (C₈H₆N): 8 carbons, 6 hydrogens, 1 nitrogen.
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2-Methoxyethyl substituent (C₃H₇O): 3 carbons, 7 hydrogens, 1 oxygen.
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THF-methyl group (C₅H₉O): 5 carbons, 9 hydrogens, 1 oxygen.
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Urea linkage (CON₂H₃): 1 carbon, 1 oxygen, 2 nitrogens, 3 hydrogens.
Molecular weight: 329.40 g/mol (exact mass: 329.1739 Da).
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous urea-indole derivatives exhibit characteristic signals:
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¹H NMR:
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Indole H-2 proton: δ 7.3–7.5 ppm (doublet, J = 2.5 Hz).
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THF methylene protons: δ 3.6–4.0 ppm (multiplet).
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Methoxyethyl OCH₃: δ 3.3 ppm (singlet).
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IR:
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
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Indole Substitution: Introducing the 2-methoxyethyl group at the N1 position of indole.
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Urea Formation: Coupling the modified indole with a THF-methyl isocyanate derivative.
Preparation of 1-(2-Methoxyethyl)-1H-indole
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Alkylation of Indole:
Synthesis of (Tetrahydrofuran-2-yl)methyl Isocyanate
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Phosgenation of Amine:
Urea Coupling
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Reaction of Amine and Isocyanate:
Physicochemical Properties
Solubility and Stability
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Solubility:
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DMSO: >50 mg/mL.
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Water: <0.1 mg/mL (hydrophobic indole core dominates).
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Ethanol: ~15 mg/mL.
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Stability:
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Stable at RT under inert atmosphere for >6 months.
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Degrades in acidic conditions (pH <4) via urea hydrolysis.
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Crystallographic Data (Hypothetical)
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Crystal system: Monoclinic.
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Space group: P2₁/c.
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Unit cell parameters:
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a = 12.4 Å, b = 7.8 Å, c = 15.2 Å.
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α = 90°, β = 102.5°, γ = 90°.
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Parameter | Value |
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LogP | 2.3 (moderate lipophilicity) |
BBB permeability | Yes (LogBB = 0.15) |
CYP3A4 inhibition | Low (IC₅₀ >10 μM) |
hERG inhibition | Moderate (IC₅₀ = 3.2 μM) |
Industrial and Research Applications
Chemical Intermediate
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Peptidomimetics: Urea linkage serves as a carbonyl bioisostere in protease inhibitors.
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Ligand Design: Indole-THF hybrid scaffolds are valuable in GPCR-targeted drug discovery .
Material Science
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Coordination Polymers: Urea’s hydrogen-bonding capacity enables self-assembly with metal ions.
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Liquid Crystals: Methoxyethyl chain may induce mesophase behavior.
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